4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid
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Description
4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C11H7Cl2NO4S2 and its molecular weight is 352.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonamide and Sulfonate Derivatives
A study highlighted an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, underscoring the importance of sulfonyl chlorides as starting materials. This method uses water and sodium carbonate as HCl scavengers, producing high yield and purity products under green conditions. Such derivatives, including 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid, have potential for significant biological applications due to their molecular packing and H…O hydrogen bonding interactions (Almarhoon et al., 2019).
Antimicrobial Activities
Another study synthesized some 4-(substituted phenylsulfonamido)benzoic acids using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions. These derivatives were characterized and evaluated for their antimicrobial activities, showing more than 90% yield. The antimicrobial effectiveness of these sulfonamides, measured by the Bauer-Kirby disc diffusion method, indicates their potential as bio-potent agents in fighting microbial resistance (Dineshkumar & Thirunarayanan, 2019).
Environmental Studies
The transformation mechanism of benzophenone-4 (BP-4), closely related to sulfonamide derivatives in structure, in free chlorine-promoted chlorination disinfection was investigated. This study revealed new products from BP-4 disinfection and their potential transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation. These findings are crucial for understanding the environmental fate of such compounds in drinking and swimming water treatment systems (Xiao et al., 2013).
Properties
IUPAC Name |
4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4S2/c12-9-5-8(10(13)19-9)20(17,18)14-7-3-1-6(2-4-7)11(15)16/h1-5,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVAVWGZGRCGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.